(-)-司替戊醇

描述

(-)-Stiripentol is an anticonvulsant drug primarily used as adjunctive therapy in conjunction with valproate and clobazam for the treatment of severe myoclonic epilepsy of infancy (SMEI), also known as Dravet syndrome. This rare form of epilepsy manifests within the first year of life and is associated with significant morbidity and mortality. Clinical trials have demonstrated a significantly higher response rate in patients treated with stiripentol compared to those receiving a placebo. The drug has been shown to reduce seizure frequency and, in some cases, lead to seizure-free periods. However, stiripentol can cause side effects such as drowsiness, loss of appetite, and weight loss, and it inhibits various cytochrome P450 isoenzymes, which may result in clinically significant drug interactions .

Synthesis Analysis

The synthesis of stiripentol involves the creation of a racemic mixture, which is a compound that contains equal amounts of left- and right-handed enantiomers. The synthesis process and the quality control of the raw material can be monitored using techniques such as X-ray powder diffractometry, differential scanning calorimetry, and infrared spectrometry. These methods ensure the consistency and purity of stiripentol as a pharmaceutical compound .

Molecular Structure Analysis

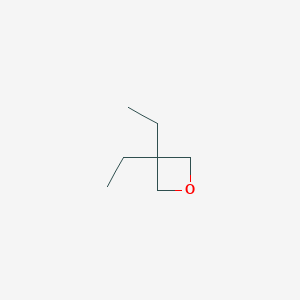

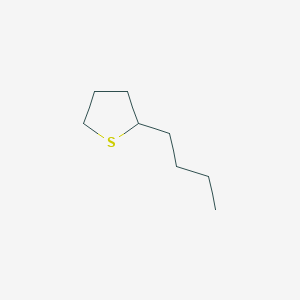

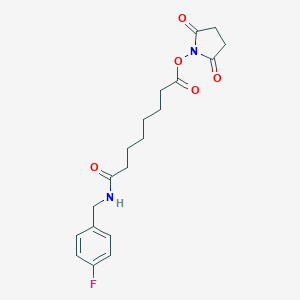

Stiripentol's molecular structure is described as E(±) 4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-ol. It is a racemate compound that can form persistent glasses, which are amorphous solids that lack the long-range order characteristic of a crystalline solid. The thermodynamic properties of these glasses have been studied and compared to those of the crystalline material, providing insight into the stability and formulation of the drug .

Chemical Reactions Analysis

Stiripentol acts as an inhibitor of cytochrome P450, which is crucial for the metabolism of many drugs. This inhibition can lead to increased plasma concentrations of other antiepileptic drugs when used in combination. Additionally, stiripentol has been found to inhibit lactate dehydrogenase 5 isoenzyme, which is involved in the production of oxalate in the liver. This action suggests that stiripentol may have potential therapeutic applications beyond epilepsy, such as in the reduction of hyperoxaluria and protection against calcium oxalate nephrolithiasis and ethylene glycol poisoning .

Physical and Chemical Properties Analysis

The physical and chemical properties of stiripentol have been characterized through solid-state studies. These studies provide information on the solubility, stability, and formulation of the drug. Stiripentol's ability to form glasses indicates that it has unique physical properties that may affect its storage, handling, and pharmaceutical formulation .

科学研究应用

除了癫痫之外,司替戊醇还显示出降低草酸尿症的潜力,草酸尿症是一种尿液中草酸盐过多的疾病,可能导致肾结石和肾衰竭。司替戊醇抑制乳酸脱氢酶 (LDH-5) 同工酶,减少肝脏草酸盐的产生和尿液中草酸盐的排泄。这种作用已在体外和体内观察到,表明司替戊醇具有更广泛的治疗应用 (E. Letavernier & M. Daudon,2020)。

研究还探讨了司替戊醇在 DS 综合治疗计划中的作用,强调了其与其他药物治疗(如大麻二酚和芬氟拉明)相结合的临床相关性。将其纳入 III 期临床试验突显了其在管理惊厥发作频率方面的重要性,并展示了其与其他药物联合使用时的耐受性和有效性 (A. Strzelczyk & S. Schubert-Bast,2020)。

此外,司替戊醇的药理特性及其在癫痫药理治疗中的作用正在不断研究中,研究强调需要提供更好的疗效、耐受性和药代动力学特征的新型抗癫痫药 (C. J. Landmark & S. Johannessen,2012)。探索司替戊醇和其他新的抗癫痫药对于推进治疗策略至关重要,特别是对于耐药性癫痫患者或需要特定治疗干预的患者。

属性

IUPAC Name |

(E,3S)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-IYNGYCSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](/C=C/C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144017-66-3 | |

| Record name | Stiripentol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144017663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STIRIPENTOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XF286F3TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: (-)-Stiripentol enhances the inhibitory action of γ-aminobutyric acid (GABA) by acting as a positive allosteric modulator of GABAA receptors. [] This leads to increased chloride influx, particularly in receptors containing the α3 subunit, resulting in neuronal hyperpolarization and a decrease in neuronal excitability. [, ]

A: Yes, research suggests that (-)-Stiripentol exhibits higher efficacy in the immature brain due to the higher expression levels of the α3 GABAA receptor subunit during early development. [, ]

A: The molecular formula of (-)-Stiripentol is C14H18O3, and its molecular weight is 234.29 g/mol. []

A: (-)-Stiripentol has been characterized using techniques such as X-ray crystallography, 1H-NMR, 13C-NMR, and ion trap mass spectrometry. [, ] These techniques provide insights into the compound's structure, including the conformation of the five-membered ring and the side chain. []

ANone: This section is not applicable to (-)-Stiripentol as it is not primarily known for catalytic properties.

ANone: While computational studies on (-)-Stiripentol are limited in the provided research, further exploration of its interactions with GABAA receptors using molecular modeling and docking simulations could provide valuable insights into its structure-activity relationship and aid in the development of novel antiepileptic agents.

A: Studies indicate that the side-chain C=C double bond is crucial for the metabolic chiral inversion of (-)-Stiripentol. The enantiomers of its saturated alcohol analog (D2602), lacking the double bond, do not exhibit interconversion in vivo. []

A: One promising approach involves the development of enteric solid dispersions loaded into effervescent tablets. This method has demonstrated enhanced dissolution, protection against acid hydrolysis, and improved intestinal absorption of (-)-Stiripentol. []

ANone: While the provided research does not explicitly detail SHE regulations for (-)-Stiripentol, adherence to Good Manufacturing Practices (GMP) and pharmaceutical regulations is crucial during its development, manufacturing, and distribution to ensure quality, safety, and efficacy.

A: Yes, studies in humans have demonstrated that the pharmacokinetics of (-)-Stiripentol follow Michaelis-Menten kinetics. The oral clearance of the drug decreases with increasing doses, indicating saturable metabolism. []

A: Yes, (-)-Stiripentol is a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, CYP1A2, and CYP2C19. [, , ] This inhibition can significantly increase the plasma concentrations of other antiepileptic drugs metabolized by these enzymes, necessitating dosage adjustments to avoid potential toxicity. [, ]

A: (-)-Stiripentol has been evaluated in various animal models of epilepsy, including rodent models [] and a zebrafish model of Dravet syndrome. [] These models allow researchers to investigate the drug's efficacy in different seizure types and explore potential mechanisms of action.

A: Yes, numerous studies, including clinical trials [, , ] and open-label studies [], have shown that (-)-Stiripentol, often in combination with other antiepileptic drugs like valproic acid and clobazam, can effectively reduce seizure frequency and improve seizure control in patients with Dravet syndrome. [, , , , ]

A: Although (-)-Stiripentol has primarily demonstrated efficacy in Dravet syndrome, some evidence suggests its potential benefit in other pediatric epilepsy cases, particularly when combined with carbamazepine in patients with pharmacoresistant partial epilepsy. [] Further research is needed to confirm these findings and explore its utility in other epilepsy syndromes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。